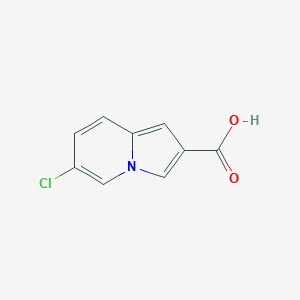

6-Chloroindolizine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

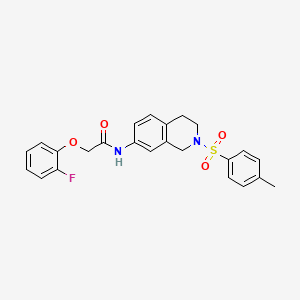

6-Chloroindolizine-2-carboxylic acid is an organic compound with the molecular formula C9H6ClNO2 . It has a molecular weight of 195.6.

Molecular Structure Analysis

The InChI code for 6-Chloroindolizine-2-carboxylic acid is 1S/C9H6ClNO2/c10-7-1-2-8-3-6 (9 (12)13)4-11 (8)5-7/h1-5H, (H,12,13) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

Carboxylic acids, such as 6-Chloroindolizine-2-carboxylic acid, are known for their distinctive properties. They are characterized by the carboxyl functional group (-COOH), a combination of a carbonyl group (-C=O) and a hydroxyl group (-OH) bonded to the same carbon atom . The presence of these groups imparts polarity to the molecule, making it capable of forming hydrogen bonds and interacting strongly with other polar molecules .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The research on derivatives and analogs of 6-Chloroindolizine-2-carboxylic acid demonstrates significant potential in various scientific fields, particularly in the synthesis of complex molecules and their biological activities. For instance, compounds synthesized from 2-Aminobenzothiazole derivatives, similar in structural complexity to 6-Chloroindolizine-2-carboxylic acid, have shown good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, although they did not exhibit antifungal activity against the tested species (Chavan & Pai, 2007).

Derivatives of 5-chloroindolizine, formed through reactions involving chloro-1-(p-nitrophenacyl)pyridinium ylide, have been demonstrated by X-ray diffraction analysis. These compounds undergo unusual intramolecular cyclization, forming a nucleus with unique properties (Babaev et al., 2000).

Antimicrobial and Antifungal Studies

Further research into fluoroquinolone-based 4-thiazolidinones, starting from lead molecules related to 6-Chloroindolizine-2-carboxylic acid, has resulted in compounds with significant antimicrobial properties. These studies emphasize the potential of such structures in developing new antibacterial and antifungal agents (Patel & Patel, 2010).

Application in Catalysis

The field of catalysis also benefits from compounds structurally related to 6-Chloroindolizine-2-carboxylic acid. For example, synthesis and evaluation of HYNIC analogs as bifunctional chelators for technetium highlight the utility of such molecules in radiolabelling and potentially in medical imaging applications (Meszaros et al., 2011).

Supramolecular Chemistry

In supramolecular chemistry, carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine demonstrates how derivatives of 6-Chloroindolizine-2-carboxylic acid can form complex structures with potential applications ranging from materials science to drug delivery systems (Kong et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

6-chloroindolizine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-1-2-8-3-6(9(12)13)4-11(8)5-7/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJASWMYTUCDNGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroindolizine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2731255.png)

![2-[1-[(1-Methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2731256.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2731258.png)

![2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B2731265.png)

![5-Bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B2731268.png)

![6-(4-Ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2731271.png)

![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]acetamide](/img/structure/B2731274.png)